molecular formula C10H9BrF3NO B2784551 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2322175-21-1

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2784551
CAS No.: 2322175-21-1
M. Wt: 296.087
InChI Key: HKHHKDJAONOKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoroethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Bromination of Phenyl Ring: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

    Formation of Acetamide: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2,2,2-trifluoroethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include phenols or substituted amines.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to introduce bromine and trifluoroethyl groups into molecules, which can enhance biological activity.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides, where the trifluoroethyl group can improve the efficacy and stability of the active ingredients.

    Material Science: It is employed in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chlorinated, fluorinated, and iodinated analogs.

Biological Activity

2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of bromine and trifluoroethyl groups enhances its lipophilicity and reactivity, making it a valuable intermediate in drug synthesis and agrochemical applications.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}BrF3_3N. The compound features a bromobenzene moiety attached to an acetamide group with a trifluoroethyl substituent. This structure is crucial for its biological activity, as the functional groups can interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets through its functional groups. The bromine atom can engage in halogen bonding, while the trifluoroethyl group enhances membrane permeability. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The introduction of halogen atoms often enhances the antibacterial efficacy of organic compounds.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor due to its ability to bind selectively to active sites on target enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Pharmacological Effects : Similar compounds have been shown to influence neurotransmitter systems, indicating that this compound may also affect pathways related to mood regulation and cognitive function .

Case Studies

  • Pharmacokinetics : In studies involving animal models, compounds structurally similar to this compound demonstrated favorable pharmacokinetic profiles with moderate bioavailability and low clearance rates. This suggests potential for sustained therapeutic effects when administered .
  • Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit low toxicity profiles, the introduction of specific functional groups can alter this significantly. Continuous monitoring of side effects is essential during drug development phases .

Comparative Data Table

PropertyThis compoundSimilar Compounds
Molecular Weight307.1 g/molVaries (e.g., 280-350 g/mol)
LipophilicityHigh (due to trifluoroethyl group)Moderate to High
Antimicrobial ActivityPotentially ActiveVaries (some show strong activity)
Enzyme InhibitionPossibleConfirmed in several studies
ToxicityLow (preliminary data)Varies significantly

Applications in Research

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can lead to the development of new drugs targeting specific diseases or conditions. Additionally, research into its role as a building block for more complex molecules continues to expand its applicability in material science and biochemistry.

Properties

IUPAC Name

2-(2-bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHKDJAONOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.